molecular formula C25H30Cl2N2O2 B6524732 6-ethyl-4-({4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methyl)-2H-chromen-2-one dihydrochloride CAS No. 1177573-26-0

6-ethyl-4-({4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methyl)-2H-chromen-2-one dihydrochloride

Cat. No. B6524732
M. Wt: 461.4 g/mol
InChI Key: UWUQEYAUCRFVMN-SWSRPJROSA-N
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Description

6-ethyl-4-({4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methyl)-2H-chromen-2-one dihydrochloride is a useful research compound. Its molecular formula is C25H30Cl2N2O2 and its molecular weight is 461.4 g/mol. The purity is usually 95%.
The exact mass of the compound 6-ethyl-4-({4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methyl)-2H-chromen-2-one dihydrochloride is 460.1684336 g/mol and the complexity rating of the compound is 600. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 6-ethyl-4-({4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methyl)-2H-chromen-2-one dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-ethyl-4-({4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methyl)-2H-chromen-2-one dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound '6-ethyl-4-({4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methyl)-2H-chromen-2-one dihydrochloride' involves the condensation of 4-[(2E)-3-phenylprop-2-en-1-yl]piperazine with 6-ethyl-4-chloro-2H-chromen-2-one, followed by reduction of the resulting imine to form the target compound. The dihydrochloride salt is then formed by treatment with hydrochloric acid.

Starting Materials
6-ethyl-4-chloro-2H-chromen-2-one, 4-[(2E)-3-phenylprop-2-en-1-yl]piperazine, Sodium borohydride, Hydrochloric acid

Reaction
Step 1: Condensation of 4-[(2E)-3-phenylprop-2-en-1-yl]piperazine with 6-ethyl-4-chloro-2H-chromen-2-one in the presence of a base such as potassium carbonate to form the imine intermediate., Step 2: Reduction of the imine intermediate with sodium borohydride to form the target compound., Step 3: Treatment of the target compound with hydrochloric acid to form the dihydrochloride salt.

properties

IUPAC Name

6-ethyl-4-[[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methyl]chromen-2-one;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O2.2ClH/c1-2-20-10-11-24-23(17-20)22(18-25(28)29-24)19-27-15-13-26(14-16-27)12-6-9-21-7-4-3-5-8-21;;/h3-11,17-18H,2,12-16,19H2,1H3;2*1H/b9-6+;;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWUQEYAUCRFVMN-SWSRPJROSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)OC(=O)C=C2CN3CCN(CC3)CC=CC4=CC=CC=C4.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC2=C(C=C1)OC(=O)C=C2CN3CCN(CC3)C/C=C/C4=CC=CC=C4.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-4-((4-cinnamylpiperazin-1-yl)methyl)-6-ethyl-2H-chromen-2-one dihydrochloride

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